

synthesis of Nilutamide from 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid

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Compound of Interest

Compound Name: 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid

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Application Notes and Protocols: Synthesis of Nilutamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Nilutamide, a nonsteroidal antiandrogen agent. The synthesis commences with the readily available starting material, 4-nitro-3-(trifluoromethyl)aniline, and proceeds through a one-pot reaction to construct the core 5,5-dimethylimidazolidine-2,4-dione (hydantoin) structure. This application note includes comprehensive experimental procedures, a summary of quantitative data, and visual diagrams of the synthetic workflow and the established signaling pathway of Nilutamide.

Introduction

Nilutamide is a nonsteroidal antiandrogen medication primarily utilized in the treatment of metastatic prostate cancer.[1] It functions by competitively inhibiting androgen receptors, thereby blocking the action of androgens like testosterone and dihydrotestosterone (DHT) which can stimulate the growth of prostate cancer cells.[1][2] The chemical structure of Nilutamide is 5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione.[3] While

the direct cyclization of **3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid** is one possible conceptual route, a more established and efficient synthesis involves a multi-component reaction that builds the hydantoin ring system. This document details a robust synthetic protocol based on the Bucherer-Bergs reaction, a well-established method for the synthesis of 5,5-disubstituted hydantoins.[4]

Data Presentation

Step	Reaction	Starting Materials	Key Reagents	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	Synthesis of 4-nitro-3-(trifluoromethyl)aniline	m-(trifluoromethyl)aniline	Acetyl chloride, Nitric acid, Potassium carbonate	Non-protic solvent, Ethanol	35-80	Variable	High
2	Synthesis of Nilutamide	4-nitro-3-(trifluoromethyl)aniline, Acetone	Potassium cyanide, Ammonium carbonate	Aqueous Ethanol	60-70	10-90	~70

Experimental Protocols

Step 1: Synthesis of 4-nitro-3-(trifluoromethyl)aniline

This protocol outlines the synthesis of the key starting material, 4-nitro-3-(trifluoromethyl)aniline, from m-(trifluoromethyl)aniline.

Materials:

- m-(trifluoromethyl)aniline

- Acetyl chloride
- Non-protic solvent (e.g., cyclohexane)
- Concentrated nitric acid
- Potassium carbonate
- Ethanol
- Standard laboratory glassware and equipment

Procedure:

- **Acetylation:** In a round-bottom flask, dissolve m-(trifluoromethyl)aniline in a non-protic solvent. Add acetyl chloride dropwise while maintaining the temperature between 35-60°C. Stir the reaction mixture until the acetylation is complete (monitor by TLC).
- **Nitration:** To the resulting m-(trifluoromethyl)acetanilide solution, add concentrated nitric acid dropwise at a controlled temperature range of 35-80°C. The reaction is exothermic and should be cooled as needed. Stir until the nitration is complete (monitor by TLC) to yield 4-nitro-3-trifluoromethylacetanilide.^[5]
- **Hydrolysis:** Isolate the 4-nitro-3-trifluoromethylacetanilide and dissolve it in an ethanol solution containing potassium carbonate. Heat the mixture to 60-80°C to remove the acetyl protecting group.^[5]
- **Work-up and Purification:** After the reaction is complete, cool the mixture and add water. The product, 4-nitro-3-(trifluoromethyl)aniline, will precipitate. Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization.

Step 2: Synthesis of Nilutamide

This protocol describes the one-pot synthesis of Nilutamide from 4-nitro-3-(trifluoromethyl)aniline using a modified Bucherer-Bergs reaction.

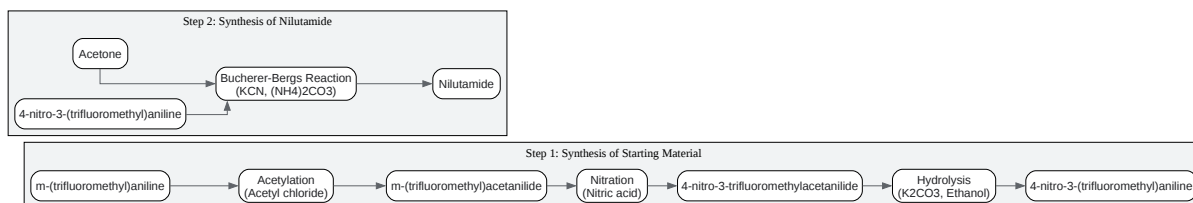
Materials:

- 4-nitro-3-(trifluoromethyl)aniline
- Acetone
- Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
- Ammonium carbonate ((NH₄)₂CO₃)
- Aqueous ethanol (e.g., 50%)
- Standard laboratory glassware and equipment, including a well-ventilated fume hood.

Procedure:

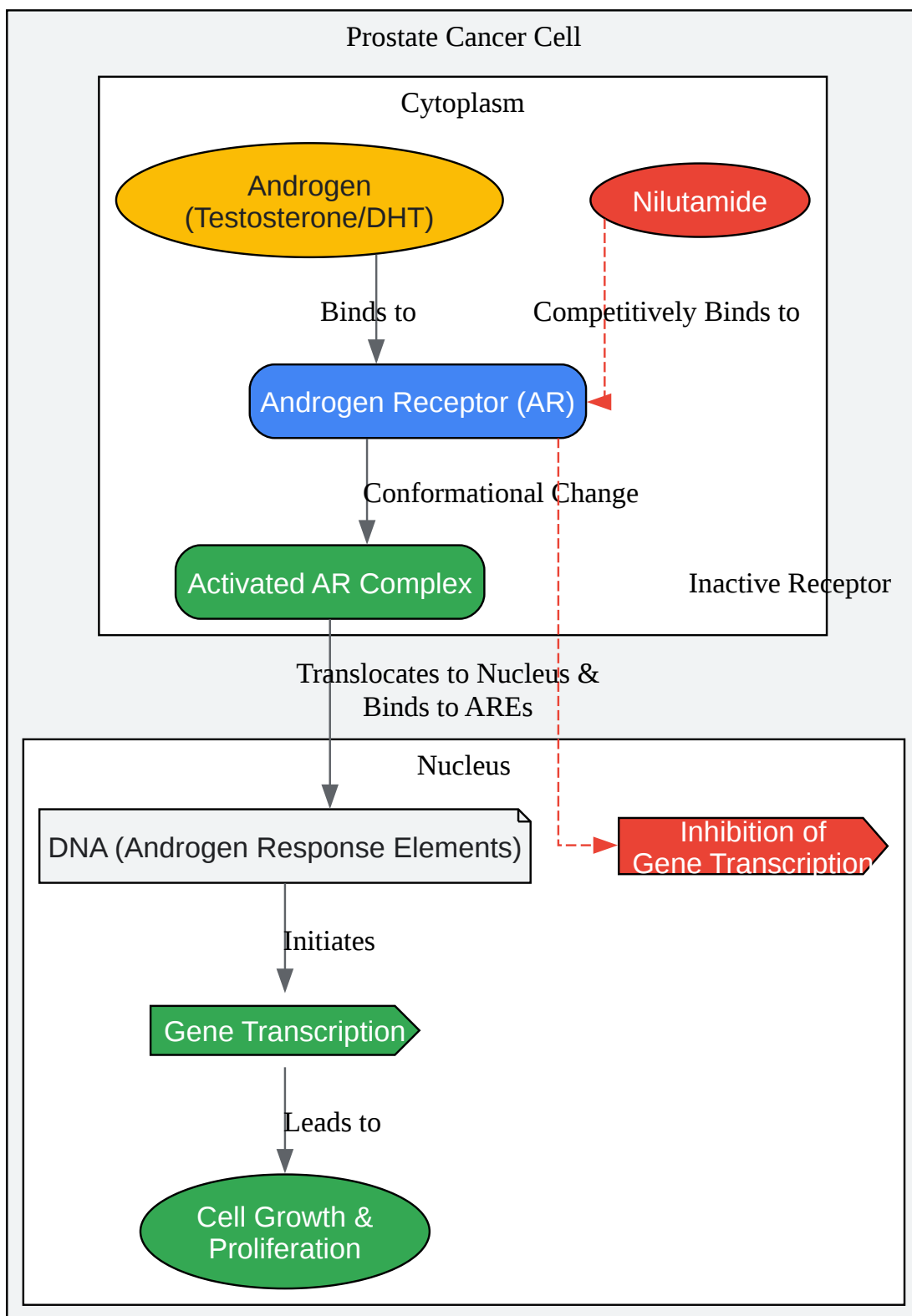
- **Reaction Setup:** In a pressure-rated reaction vessel equipped with a magnetic stirrer, combine 4-nitro-3-(trifluoromethyl)aniline, acetone, potassium cyanide, and ammonium carbonate in aqueous ethanol. Note: This reaction should be performed in a certified fume hood due to the use of highly toxic potassium cyanide.
- **Reaction Conditions:** Seal the vessel and heat the mixture to 60-70°C with vigorous stirring. The reaction time can vary from 10 to 90 hours. Monitor the progress of the reaction by TLC or HPLC.[6]
- **Work-up:** After the reaction is complete, cool the vessel to room temperature. Carefully open the vessel in the fume hood. The product, Nilutamide, will often precipitate out of the solution upon cooling.
- **Purification:** Filter the crude product and wash it thoroughly with water to remove any unreacted salts. The product can be further purified by recrystallization from a suitable solvent such as ethanol to yield a white to off-white crystalline solid.

Mandatory Visualization



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Caption: Synthetic workflow for Nilutamide.



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